molecular formula C21H32N2O B11938445 Stanozolol-d3 CAS No. 88247-87-4

Stanozolol-d3

Cat. No.: B11938445
CAS No.: 88247-87-4
M. Wt: 331.5 g/mol
InChI Key: LKAJKIOFIWVMDJ-ODIQZFBKSA-N
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Preparation Methods

The preparation of stanozolol-d3 involves the deuteration of stanozolol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions must be carefully controlled to ensure complete deuteration and to avoid any side reactions .

Chemical Reactions Analysis

Stanozolol-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: Stanozolol can be oxidized to form hydroxystanozolol derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert stanozolol to its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Stanozolol can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

The major products formed from these reactions include hydroxystanozolol, stanozolol alcohols, and various substituted derivatives.

Mechanism of Action

Stanozolol-d3, being an isotopologue of stanozolol, shares the same mechanism of action. Stanozolol binds to androgen receptors, promoting anabolic effects such as increased protein synthesis and muscle growth. It also has androgenic effects, contributing to the development and maintenance of masculine characteristics . The molecular targets include androgen receptors and glucocorticoid binding proteins .

Comparison with Similar Compounds

Stanozolol-d3 is unique due to its deuterium substitution, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

This compound’s uniqueness lies in its use as an internal standard, providing accurate and reliable analytical results in various scientific fields.

Properties

CAS No.

88247-87-4

Molecular Formula

C21H32N2O

Molecular Weight

331.5 g/mol

IUPAC Name

(1S,2S,10S,13R,14S,17S,18S)-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol

InChI

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14-,15+,16-,17-,19-,20-,21-/m0/s1/i3D3

InChI Key

LKAJKIOFIWVMDJ-ODIQZFBKSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C)C)O

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C

Origin of Product

United States

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